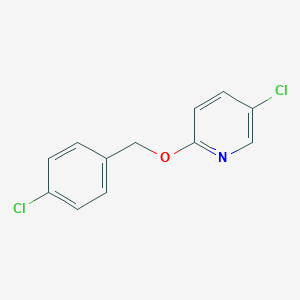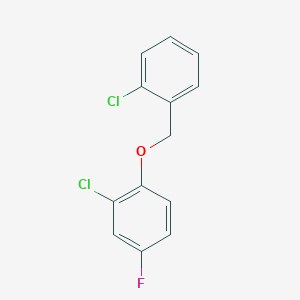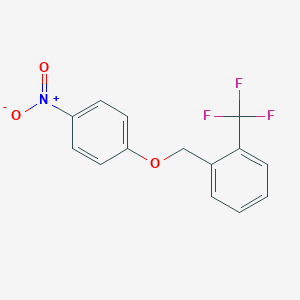![molecular formula C20H21NO2S B275789 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine, also known as MTBM, is a chemical compound used in scientific research. It is a selective serotonin receptor agonist that has been shown to have potential therapeutic effects in treating various psychiatric disorders.
Mécanisme D'action
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can modulate the activity of the serotonin system, leading to changes in mood and behavior. The exact mechanism of action of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is still being investigated, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase levels of the neurotransmitter dopamine in certain brain regions, which may contribute to its antidepressant effects. 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been shown to reduce anxiety-like behavior in animals, suggesting an anxiolytic effect. Additionally, 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to investigate the effects of serotonin receptor activation without the potential confounding effects of other neurotransmitters. However, one limitation of using 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine. One area of interest is investigating its potential therapeutic effects in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine and its effects on various neurotransmitter systems. Finally, investigating the potential side effects and safety profile of 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine will be important for its potential use in clinical settings.
Conclusion
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is a promising chemical compound that has been shown to have potential therapeutic effects in treating various psychiatric disorders. Its mechanism of action involves selective activation of serotonin receptors, leading to changes in mood and behavior. While there are limitations to its use in lab experiments, further research is needed to investigate its potential clinical applications and safety profile.
Méthodes De Synthèse
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a benzyl protecting group, which is later removed to yield the final product. The yield of the synthesis method is typically high, and the purity of the compound can be verified through various analytical techniques.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of psychiatric disorders. 1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been used in studies investigating its effects on serotonin receptors, which play a crucial role in regulating mood and behavior.
Propriétés
Formule moléculaire |
C20H21NO2S |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]methanamine |
InChI |
InChI=1S/C20H21NO2S/c1-22-18-8-4-16(5-9-18)13-21-14-17-6-10-19(11-7-17)23-15-20-3-2-12-24-20/h2-12,21H,13-15H2,1H3 |
Clé InChI |
WMTCCMWZWGVYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)